2-(Perfluoroalkyl)ethyl methacrylate
Overview
Description
2-(Perfluoroalkyl)ethyl methacrylate is an organic compound known for its unique properties, including low surface tension, chemical stability, and resistance to heat and electrical insulation. It is a colorless liquid with low viscosity and is soluble in various organic solvents. This compound is primarily used in the preparation of specialty polymers and coatings, offering excellent temperature resistance, corrosion resistance, and electrical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Perfluoroalkyl)ethyl methacrylate is typically synthesized through esterification reactions. One common method involves the reaction of perfluoroalkyl alcohol with ethyl methacrylate in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly reagents and recycling of by-products are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluoroalkyl)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form homopolymers and copolymers, often initiated by free radical initiators.
Substitution Reactions: It can participate in substitution reactions where the perfluoroalkyl group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Substitution: Reagents such as alkyl halides and strong bases are used under controlled conditions to achieve substitution reactions.
Major Products
Homopolymers and Copolymers: These are the primary products formed during polymerization, used in various applications like coatings and adhesives.
Substituted Derivatives: These products are formed during substitution reactions and can be used for further chemical modifications.
Scientific Research Applications
2-(Perfluoroalkyl)ethyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Perfluoroalkyl)ethyl methacrylate exerts its effects is primarily through its incorporation into polymer matrices. The perfluoroalkyl groups provide hydrophobicity and chemical resistance, while the methacrylate moiety allows for polymerization and cross-linking. This combination results in materials with unique properties such as low surface energy, high thermal stability, and excellent chemical resistance .
Comparison with Similar Compounds
Similar Compounds
2-(Perfluoroalkyl)ethyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
2,2,2-Trifluoroethyl methacrylate: Contains a trifluoroethyl group, offering different properties in terms of hydrophobicity and thermal stability.
Uniqueness
2-(Perfluoroalkyl)ethyl methacrylate stands out due to its combination of perfluoroalkyl and methacrylate groups, providing a balance of hydrophobicity, chemical resistance, and polymerizability. This makes it particularly useful in applications requiring durable and high-performance materials .
Properties
IUPAC Name |
3,3,3-trifluoropropyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)6(11)12-4-3-7(8,9)10/h1,3-4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGHEFYVNDALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65530-66-7 | |
Details | Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |
Record name | Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65530-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70873889 | |
Record name | 3,3,3-Trifluoropropyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65530-66-7, 146188-32-1 | |
Record name | Poly(difluoromethylene), .alpha.-fluoro-.omega.-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,3-Trifluoropropyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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